molecular formula C7H5NO2 B1611247 Pyridine-3,5-dicarboxaldehyde CAS No. 6221-04-1

Pyridine-3,5-dicarboxaldehyde

Cat. No. B1611247
CAS RN: 6221-04-1
M. Wt: 135.12 g/mol
InChI Key: KFISEQOLPGMMBB-UHFFFAOYSA-N
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Description

Pyridine-3,5-dicarboxaldehyde (PDA) is a heterocyclic compound that has gained significant interest in the field of chemical research due to its unique chemical properties. PDA is a versatile building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Catalytic Applications

Pyridine-3,5-dicarboxaldehyde plays a role in various catalytic processes. A notable application is in the C-3/5 methylation of pyridines using temporary dearomatisation. This process involves the use of methanol and formaldehyde as key reagents, indicating pyridine-3,5-dicarboxaldehyde's significance in organic chemistry and drug discovery (Grozavu et al., 2020).

Structural and Physical Properties

Research on pyridine-3,5-dicarboxaldehyde also delves into its structural properties. Studies using neutron diffraction have provided insights into its molecular structure, including short, strong hydrogen bonds (Cowan et al., 2005).

Synthesis and Structural Studies

Synthetic methods involving pyridine-3,5-dicarboxaldehyde have been developed for various compounds. For instance, the synthesis of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids illustrates the use of pyridine-3,5-dicarboxaldehyde in creating complex organic compounds with varied structural and physicochemical properties (Tzimopoulos et al., 2010).

Photophysical Investigation

Pyridine-3,5-dicarboxaldehyde is significant in the development of fluorescent probes. Studies on imidazo[1,5-a]pyridine-based fluorophores demonstrate its potential in exploring cell membrane dynamics and biochemical pathways, indicating its applicability in biological and chemical sensing applications (Renno et al., 2022).

Environmental Applications

Additionally, pyridine-3,5-dicarboxaldehyde is involved in environmental science, particularly in the photocatalytic degradation of pyridine in water. This highlights its relevance in water purification and environmental remediation processes (Maillard-Dupuy et al., 1994).

properties

IUPAC Name

pyridine-3,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-4-6-1-7(5-10)3-8-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFISEQOLPGMMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479435
Record name Pyridine-3,5-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6221-04-1
Record name Pyridine-3,5-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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